molecular formula C27H24N2O5 B3018724 [4-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methoxybenzoate CAS No. 380477-48-5

[4-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methoxybenzoate

Cat. No.: B3018724
CAS No.: 380477-48-5
M. Wt: 456.498
InChI Key: IKBWNYHNPAQIIS-UHFFFAOYSA-N
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Description

The compound [4-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methoxybenzoate is a structurally complex molecule featuring:

  • A cyano group at the α-position of the enone system.
  • A 2-methylanilino substituent attached to the β-ketoamide moiety.
  • A 4-methoxybenzoate ester linked to a 2-ethoxyphenyl ring. The compound’s synthesis likely involves condensation reactions and esterification, with characterization via NMR, MS, and crystallographic methods (e.g., SHELX , Mercury ).

Properties

IUPAC Name

[4-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O5/c1-4-33-25-16-19(15-21(17-28)26(30)29-23-8-6-5-7-18(23)2)9-14-24(25)34-27(31)20-10-12-22(32-3)13-11-20/h5-16H,4H2,1-3H3,(H,29,30)/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBWNYHNPAQIIS-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C)OC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C)OC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [4-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methoxybenzoate is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Cyano group : Contributing to its reactivity and potential biological interactions.
  • Methylanilino group : Implicated in various pharmacological effects.
  • Methoxybenzoate ester : Enhancing lipophilicity and possibly influencing bioavailability.

The molecular formula is C25H20N2O4C_{25}H_{20}N_{2}O_{4}, with a molecular weight of approximately 412.4 g/mol.

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing cyano and methoxy groups have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiStrong
Compound BBacillus subtilisModerate

Antioxidant Activity

The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases. In vitro assays have indicated that similar compounds can effectively reduce oxidative damage in cellular models .

Anticancer Properties

Research indicates that the compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The mechanisms include induction of apoptosis and inhibition of cell cycle progression, particularly in breast and prostate cancer models .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, contributing to its anticancer and antimicrobial effects.
  • Receptor Modulation : Interaction with specific receptors may modulate cellular signaling pathways, enhancing therapeutic efficacy.
  • Free Radical Scavenging : The presence of functional groups allows for effective scavenging of reactive oxygen species (ROS), reducing cellular damage.

Case Study 1: Antibacterial Screening

In a study evaluating the antibacterial activity of synthesized derivatives, compounds similar to this compound were tested against multiple bacterial strains. The results indicated significant inhibitory effects, particularly against Gram-positive bacteria, highlighting the potential for developing new antibacterial agents .

Case Study 2: Anticancer Efficacy

A recent investigation into the anticancer properties of related compounds revealed that they could effectively induce apoptosis in cancer cells through mitochondrial pathways. The study utilized various assays, including MTT and flow cytometry, to confirm the cytotoxic effects and elucidate underlying mechanisms .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Substituent Effects

The compound shares core structural motifs with analogs reported in , and 12:

  • Enone system: A conjugated α,β-unsaturated ketone, common in cinnamamides .
  • Aryl ester groups : The 4-methoxybenzoate ester distinguishes it from analogs with simpler esters (e.g., acetate, propionate) .
  • Substituent variations: The 2-methylanilino group introduces steric hindrance and electron-donating effects, contrasting with the 4-methoxyanilino group in ’s compound (CAS 5861-88-1) . The ethoxy group on the phenyl ring may enhance lipophilicity compared to methoxy or hydroxy substituents in analogs .
Table 1: Substituent Comparison
Compound R1 (Anilino Group) R2 (Ester Group) R3 (Phenyl Substituent)
Target Compound 2-Methylanilino 4-Methoxybenzoate 2-Ethoxy
1d () 4-Methoxyphenyl Acrylate 2-Methoxy
2a () 4-Methoxyphenyl Acetate
CAS 5861-88-1 () 4-Methoxyanilino Ethyl benzoate 2,5-Dimethylpyrrole

Physicochemical Properties

Melting Points and Solubility
  • However, analogs in with similar ester groups (e.g., 4-chlorobenzoate, 2c: 162.5–164°C) suggest that bulky substituents elevate melting points due to enhanced crystallinity .
Table 2: Physical Properties of Selected Analogs
Compound Yield (%) Melting Point (°C) Molecular Weight (g/mol)
1d 20.22 157.9–160.9 ~383.4
2a 90.0 137.2–138.2 ~326.3
2c 67.5 162.5–164.0 ~415.8

Electronic and Steric Effects

  • The cyano group withdraws electron density, polarizing the enone system and enhancing electrophilicity. This contrasts with non-cyano analogs like 2d (), which may exhibit reduced reactivity .

Q & A

Q. What are the recommended synthetic routes for [4-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methoxybenzoate?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Cyano Group Introduction : React a β-keto ester intermediate with cyanating agents (e.g., NH4_4CN or trimethylsilyl cyanide) under acidic conditions .

Amide Formation : Couple the cyano intermediate with 2-methylaniline using carbodiimide-based coupling reagents (e.g., DCC or EDC) in anhydrous dichloromethane .

Esterification : Attach the 4-methoxybenzoate group via Steglich esterification (DCC/DMAP) or acid chloride-mediated acylation .

  • Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry (1:1.2 molar ratio for amine coupling) and temperature (0–25°C for sensitive steps).

Q. How should the compound be purified, and what solvents are optimal for crystallization?

  • Methodological Answer :
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
  • Solvent Selection : Ethyl acetate (polar aprotic) or methanol (polar protic) are ideal for dissolving intermediates. For crystallization, mixed solvents (e.g., dichloromethane/hexane) enhance crystal lattice formation .

Q. What spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :
  • NMR : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., ethoxy at C2, methoxybenzoate at C4) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+^+) and fragmentation patterns .
  • X-ray Crystallography : Resolve stereochemistry of the (E)-configured propenyl group (see analogous structures in ).

Advanced Research Questions

Q. How can reaction yields be optimized for the cyano-amide coupling step?

  • Methodological Answer :
  • Catalytic Systems : Use DMAP (4-dimethylaminopyridine) to accelerate carbodiimide-mediated coupling .
  • Solvent Effects : Anhydrous THF or DMF improves reagent solubility and reduces side reactions .
  • Experimental Design : Apply a factorial design (e.g., 32^2 factorial) to test variables like temperature (25°C vs. 40°C) and catalyst loading (5% vs. 10%) .

Q. What experimental strategies are recommended to assess the compound’s biological activity?

  • Methodological Answer :
  • In Vitro Assays :
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC50_{50} determination) .
  • Receptor Binding : Radioligand displacement assays (e.g., for G-protein-coupled receptors) .
  • In Vivo Models : Use xenograft models for anticancer activity, with dose escalation (10–100 mg/kg) and pharmacokinetic profiling (plasma half-life, bioavailability) .

Q. How can conflicting data on the compound’s hydrolytic stability be resolved?

  • Methodological Answer :
  • Condition-Specific Studies : Test stability under varying pH (2–12), temperature (25–60°C), and buffer systems (phosphate vs. acetate) .
  • Analytical Validation : Use HPLC-MS to quantify degradation products (e.g., 4-methoxybenzoic acid release) .
  • Statistical Analysis : Apply ANOVA to identify significant factors (pH > temperature > buffer) .

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